Cas no 1019769-46-0 (6-Amino-5,6-dihydroimidazo4,5,1-jk1benzazepine-2,7(1H,4H)-dione)

6-Amino-5,6-dihydroimidazo4,5,1-jk1benzazepine-2,7(1H,4H)-dione Chemical and Physical Properties
Names and Identifiers
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- 6-amino-5,6-dihydro-Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione
- 1019769-46-0
- Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
- 6-amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1h,4h)-dione
- 10-amino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione
- SCHEMBL1405158
- 6-Amino-5,6-dihydroimidazo4,5,1-jk1benzazepine-2,7(1H,4H)-dione
-
- Inchi: InChI=1S/C11H11N3O2/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16/h1-3,7H,4-5,12H2,(H,13,16)
- InChI Key: PDJQUKXBCPSQAQ-UHFFFAOYSA-N
- SMILES: C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1N
Computed Properties
- Exact Mass: 217.085127g/mol
- Monoisotopic Mass: 217.085127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 217.22g/mol
- XLogP3: -0.2
- Topological Polar Surface Area: 75.4Ų
6-Amino-5,6-dihydroimidazo4,5,1-jk1benzazepine-2,7(1H,4H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A790315-10mg |
6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione |
1019769-46-0 | 10mg |
$ 333.00 | 2023-04-19 | ||
TRC | A790315-50mg |
6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione |
1019769-46-0 | 50mg |
$ 1372.00 | 2023-04-19 | ||
TRC | A790315-25mg |
6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione |
1019769-46-0 | 25mg |
$ 798.00 | 2023-04-19 | ||
TRC | A790315-5mg |
6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione |
1019769-46-0 | 5mg |
$ 184.00 | 2023-04-19 |
6-Amino-5,6-dihydroimidazo4,5,1-jk1benzazepine-2,7(1H,4H)-dione Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on 6-Amino-5,6-dihydroimidazo4,5,1-jk1benzazepine-2,7(1H,4H)-dione
Recent Advances in the Study of 6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione (CAS: 1019769-46-0)
6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione (CAS: 1019769-46-0) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique benzazepine scaffold, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research briefing provides an overview of the latest findings related to this compound, highlighting key advancements and their implications for the field.
Recent studies have focused on the synthesis and optimization of 6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route that significantly enhances the scalability of this compound. The researchers employed a combination of palladium-catalyzed cross-coupling and intramolecular cyclization reactions, achieving a total yield of 65% with >99% purity. This advancement is expected to facilitate further preclinical and clinical investigations.
In addition to synthetic improvements, the pharmacological profile of 6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione has been extensively studied. A 2022 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potent inhibitory activity against several kinase targets, including CDK2 and GSK-3β. The compound exhibited IC50 values in the low nanomolar range, suggesting its potential as a lead candidate for the development of kinase inhibitors. Molecular docking studies further revealed strong interactions with the ATP-binding sites of these kinases, providing insights into its mechanism of action.
Another area of interest is the compound's potential application in neurodegenerative diseases. A 2023 preclinical study in ACS Chemical Neuroscience reported that 6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione showed neuroprotective effects in a mouse model of Alzheimer's disease. The compound reduced amyloid-beta plaque formation and improved cognitive function, possibly through modulation of the PI3K/Akt signaling pathway. These findings underscore its potential as a therapeutic agent for neurodegenerative disorders.
Despite these promising results, challenges remain in the development of 6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione as a drug candidate. Issues such as pharmacokinetic properties, bioavailability, and toxicity profiles need to be addressed in future studies. Recent efforts have focused on structural modifications to enhance its drug-like properties, as reported in a 2023 European Journal of Medicinal Chemistry article. The introduction of hydrophilic substituents was found to improve solubility without compromising biological activity.
In conclusion, 6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione (CAS: 1019769-46-0) represents a promising scaffold for drug discovery, with demonstrated activity in kinase inhibition and neuroprotection. Continued research into its synthesis, mechanism of action, and therapeutic applications is expected to yield further breakthroughs. The compound's versatility and potential make it a valuable subject of study in the field of chemical biology and medicinal chemistry.
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